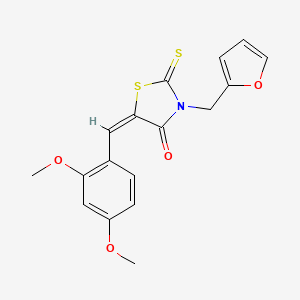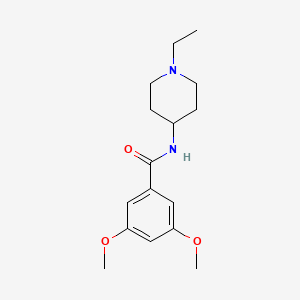![molecular formula C33H28N6O B4619451 3,6-dicyclopropyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4619451.png)
3,6-dicyclopropyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Vue d'ensemble
Description
Heterocyclic compounds, especially those containing pyrazolo[3,4-b]pyridine motifs, have garnered significant attention in organic and medicinal chemistry due to their wide range of biological activities. The introduction of naphthyl and cyclopropyl groups further enhances the interest in such molecules for potential therapeutic applications.
Synthesis Analysis
Synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multistep synthetic protocols, including condensation, cyclization, and functionalization reactions. For instance, a novel synthetic approach towards pyrazolo[3,4-h]-[1,6]naphthyridines has been reported using Friedlander condensation, demonstrating the versatility of methodologies available for constructing complex heterocycles (Jachak et al., 2011).
Applications De Recherche Scientifique
CDK2 Inhibitors and Anti-Proliferative Activity
Compounds related to the specified chemical structure have been synthesized and evaluated for their ability to inhibit the CDK2 enzyme, an important target in cancer therapy due to its role in cell cycle regulation. These compounds have shown significant in vitro inhibitory activity against the CDK2/cyclin A2 enzyme, demonstrating potential as therapeutic agents against various human cancer cell lines, including HCT-116, MCF-7, HepG2, and A549. The research highlights the importance of such compounds in developing new anticancer therapies (A. Abdel-Rahman et al., 2021).
Antimicrobial Activity
Pyrimidine derivatives, closely related to the chemical structure , have been synthesized and shown to possess antimicrobial properties. These compounds, created through one-pot synthesis, were evaluated for their effectiveness against various microbial strains, indicating their potential use in developing new antimicrobial agents (Chetan C. Rathod & M. Solanki, 2018).
Synthetic Methodologies for Heterocyclic Compounds
Research into the synthetic methodologies involving compounds with similar structures has led to the development of novel synthetic protocols. These studies provide insights into the chemical reactions and conditions suitable for creating diverse heterocyclic compounds, which are crucial in pharmaceutical research for their wide range of biological activities (M. Jachak et al., 2011).
Biological Evaluation as Anticancer and Anti-5-Lipoxygenase Agents
A novel series of compounds bearing resemblance to the specified chemical structure were synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. These studies are crucial for understanding the structure-activity relationship (SAR) and developing compounds with optimized therapeutic profiles (A. Rahmouni et al., 2016).
Propriétés
IUPAC Name |
3,6-dicyclopropyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N6O/c40-33(35-25-18-34-38(20-25)19-24-9-6-8-21-7-4-5-12-27(21)24)28-17-29(22-13-14-22)36-32-30(28)31(23-15-16-23)37-39(32)26-10-2-1-3-11-26/h1-12,17-18,20,22-23H,13-16,19H2,(H,35,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYUKLDZYODFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CN(N=C4)CC5=CC=CC6=CC=CC=C65)C(=NN3C7=CC=CC=C7)C8CC8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4619374.png)

![N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4619386.png)
![4-(difluoromethyl)-1-isopropyl-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4619394.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isobutylpropanamide](/img/structure/B4619406.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4619412.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4619419.png)
![4-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4619427.png)
![3-(4-tert-butylphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4619436.png)

![N-[2-(4-morpholinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4619473.png)
![4-(benzylsulfonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4619487.png)
![2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4619495.png)